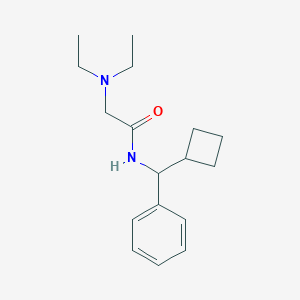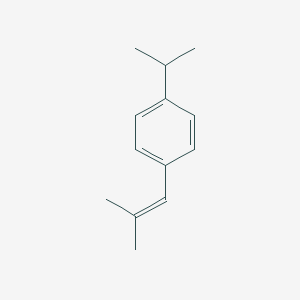
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as para-menth-1-ene-4-isopropyl or PMI and has a chemical formula of C12H16. In
Mechanism Of Action
The mechanism of action of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It does this by inducing apoptosis, which is a programmed cell death process. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical And Physiological Effects
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in lab experiments include its potent antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Additionally, it is a synthetic compound that can be easily synthesized in the laboratory. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the use of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene in scientific research. One potential direction is the development of novel drug formulations that utilize this compound for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, this compound can also be used in the development of natural preservatives for food and cosmetic products.
In conclusion, 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of 1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene involves the reaction of isobutyraldehyde and isopropyl benzene in the presence of a catalyst. This process is known as the Friedel-Crafts alkylation reaction and is a commonly used method for the synthesis of aromatic compounds. The reaction is carried out under mild conditions and produces a high yield of the desired product.
Scientific Research Applications
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant antimicrobial properties and can be used as a natural preservative in food and cosmetic products. Additionally, this compound has shown promising results in the treatment of cancer and other diseases. It has been found to have potent anticancer activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic properties and can be used in the treatment of various inflammatory diseases.
properties
CAS RN |
105737-90-4 |
|---|---|
Product Name |
1-(2-Methylprop-1-en-1-yl)-4-(propan-2-yl)benzene |
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(2-methylprop-1-enyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-9,11H,1-4H3 |
InChI Key |
KJEKTFPTXGVOQF-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C)C |
synonyms |
Benzene, 1-(1-methylethyl)-4-(2-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



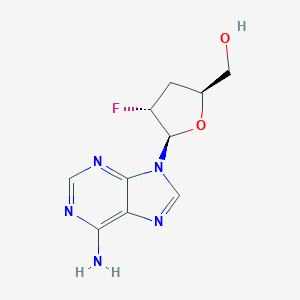
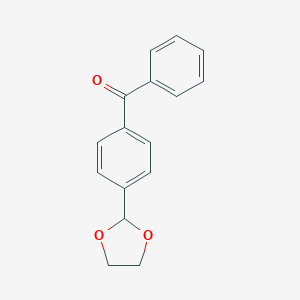
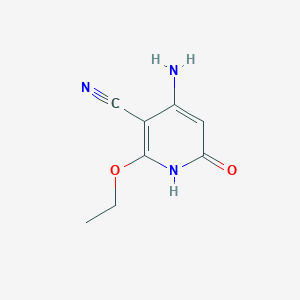
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
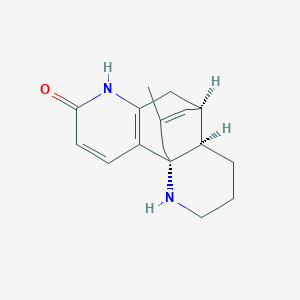
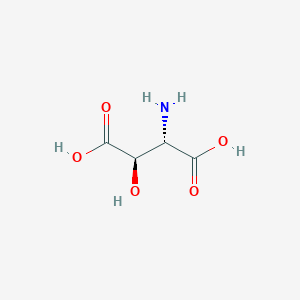
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
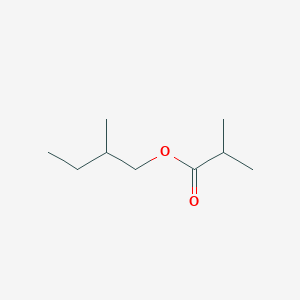
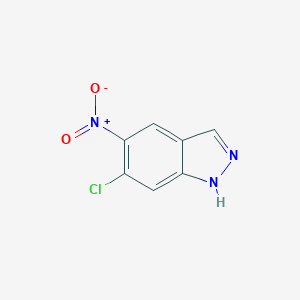
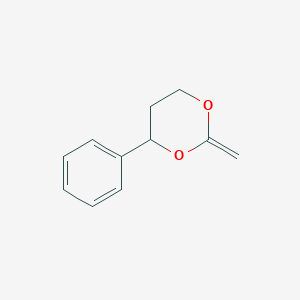
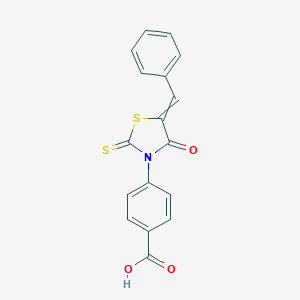
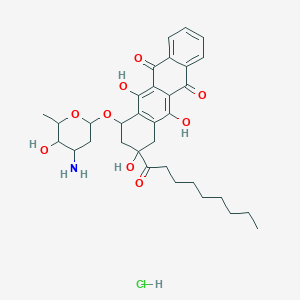
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)
